Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate
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Overview
Description
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include esterification, diazotization, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial production methods also emphasize the importance of safety measures and environmental considerations, such as waste management and solvent recovery .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The nitrophenyl diazenyl group, in particular, plays a crucial role in its biological effects by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-METHOXY-2-(2-METHOXY-2-OXOETHOXY)BENZOATE
- METHYL 2-(2-METHOXY-2-OXOETHYL)BENZOATE
- METHYL 4-METHOXY-2-(2-METHOXY-2-OXOETHOXY)BENZOATE
Uniqueness
The presence of the nitrophenyl diazenyl group, in particular, sets it apart from similar compounds, providing unique redox properties and biological activity .
Properties
CAS No. |
1173556-22-3 |
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Molecular Formula |
C18H17N3O8 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[(4-nitrophenyl)diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C18H17N3O8/c1-26-17(22)10-28-14-7-8-15(16(9-14)29-11-18(23)27-2)20-19-12-3-5-13(6-4-12)21(24)25/h3-9H,10-11H2,1-2H3 |
InChI Key |
DSIVLAHNIPYJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC |
Origin of Product |
United States |
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